- Discovery of A-893, A New Cell-Active Benzoxazinone Inhibitor of Lysine Methyltransferase SMYD2, ACS Medicinal Chemistry Letters, 2015, 6(6), 695-700

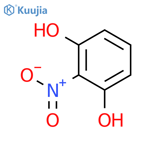

Cas no 89684-58-2 (1-(2,4-dihydroxy-3-nitro-phenyl)ethanone)

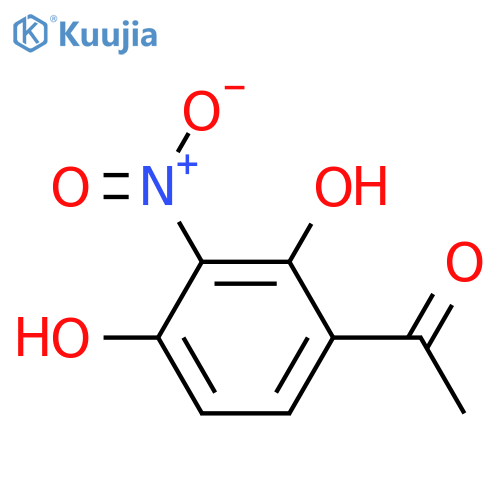

89684-58-2 structure

Produktname:1-(2,4-dihydroxy-3-nitro-phenyl)ethanone

1-(2,4-dihydroxy-3-nitro-phenyl)ethanone Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 1-(2,4-Dihydroxy-3-nitrophenyl)ethanone

- Ethanone, 1-(2,4-dihydroxy-3-nitrophenyl)-

- 1-(2,4-Dihydroxy-3-nitrophenyl)ethanone (ACI)

- Acetophenone, 2′,4′-dihydroxy-3′-nitro- (6CI)

- 1-(2,4-Dihydroxy-3-nitrophenyl)ethan-1-one

- 2,4-Dihydroxy-3-nitroacetophenone

- 1-(2,4-dihydroxy-3-nitro-phenyl)ethanone

- AC-31677

- SY240961

- DB-345132

- AS-36586

- MFCD22573654

- 89684-58-2

- SCHEMBL1559789

- 2 inverted exclamation mark ,4 inverted exclamation mark -Dihydroxy-3 inverted exclamation mark -nitroacetophenone

- DTXSID50536001

- AKOS016000435

- UIRUEYNZXBZBDK-UHFFFAOYSA-N

-

- MDL: MFCD22573654

- Inchi: 1S/C8H7NO5/c1-4(10)5-2-3-6(11)7(8(5)12)9(13)14/h2-3,11-12H,1H3

- InChI-Schlüssel: UIRUEYNZXBZBDK-UHFFFAOYSA-N

- Lächelt: O=C(C)C1C(O)=C([N+](=O)[O-])C(O)=CC=1

Berechnete Eigenschaften

- Genaue Masse: 197.03242232g/mol

- Monoisotopenmasse: 197.03242232g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 2

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Schwere Atomanzahl: 14

- Anzahl drehbarer Bindungen: 2

- Komplexität: 249

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 103Ų

- XLogP3: 2

1-(2,4-dihydroxy-3-nitro-phenyl)ethanone Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTN170097-1G |

1-(2,4-dihydroxy-3-nitro-phenyl)ethanone |

89684-58-2 | 95% | 1g |

¥ 1,155.00 | 2023-04-13 | |

| Fluorochem | 215485-1g |

1-(2,4-Dihydroxy-3-nitrophenyl)ethanone |

89684-58-2 | 95% | 1g |

£227.00 | 2022-03-01 | |

| Fluorochem | 215485-5g |

1-(2,4-Dihydroxy-3-nitrophenyl)ethanone |

89684-58-2 | 95% | 5g |

£680.00 | 2022-03-01 | |

| TRC | I779515-50mg |

1-(2,4-Dihydroxy-3-nitrophenyl)ethanone |

89684-58-2 | 50mg |

$ 50.00 | 2022-06-04 | ||

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB01342-10g |

1-(2,4-dihydroxy-3-nitrophenyl)ethanone |

89684-58-2 | 95% | 10g |

$740 | 2023-09-07 | |

| A2B Chem LLC | AB92241-1g |

1-(2,4-Dihydroxy-3-nitrophenyl)ethanone |

89684-58-2 | 95% | 1g |

$225.00 | 2024-04-19 | |

| 1PlusChem | 1P0044Y9-250mg |

1-(2,4-Dihydroxy-3-nitrophenyl)ethanone |

89684-58-2 | 95% | 250mg |

$123.00 | 2025-02-21 | |

| abcr | AB447246-250mg |

1-(2,4-Dihydroxy-3-nitrophenyl)ethanone; . |

89684-58-2 | 250mg |

€178.90 | 2024-04-16 | ||

| Ambeed | A351110-250mg |

1-(2,4-Dihydroxy-3-nitrophenyl)ethanone |

89684-58-2 | 95% | 250mg |

$135.0 | 2025-03-05 | |

| A2B Chem LLC | AB92241-250mg |

1-(2,4-Dihydroxy-3-nitrophenyl)ethanone |

89684-58-2 | 95% | 250mg |

$104.00 | 2024-04-19 |

1-(2,4-dihydroxy-3-nitro-phenyl)ethanone Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Aluminum chloride Solvents: Nitrobenzene ; 15 min, rt

1.2 Solvents: Acetic anhydride ; 15 min; 5 h, rt → 100 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled

1.2 Solvents: Acetic anhydride ; 15 min; 5 h, rt → 100 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Aluminum chloride Solvents: Nitrobenzene ; rt; 5 h, 100 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled

Referenz

- Synthesis of β2-AR agonist BI-167107, Youji Huaxue, 2013, 33(3), 634-639

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Solvents: Water ; 2 h, 70 - 80 °C

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

Referenz

- Electrochemically Induced Cascade Reaction for the Assembly of Libraries of Biologically Relevant 1,4-Benzoxazine Derivatives, Journal of Organic Chemistry, 2006, 71(17), 6374-6381

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Ceric ammonium nitrate Catalysts: Diammonium cerium hexanitrate

Referenz

- Cerium (IV) induced one pot synthesis of 2,4-dihydroxy-3-nitroacetophenone - a model for biomimetic aromatic hydroxylations, Current Science, 1983, 52(24), 1189-90

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Ceric ammonium nitrate Solvents: Acetic acid

Referenz

- Reaction of cerium(IV) ammonium nitrate with aralkyl and aromatic ketones, Indian Journal of Chemistry, 1987, (10), 992-3

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 50 °C → 80 °C; 2 h, 75 - 80 °C; 80 °C → rt

1.2 Solvents: Water ; cooled

1.2 Solvents: Water ; cooled

Referenz

- Total Synthesis of (-)-platensimycin by Advancing Oxo-Carbenium- and Iminium-Mediated Catalytic Methods, Chemistry - A European Journal, 2014, 20(36), 11556-11573

1-(2,4-dihydroxy-3-nitro-phenyl)ethanone Raw materials

1-(2,4-dihydroxy-3-nitro-phenyl)ethanone Preparation Products

1-(2,4-dihydroxy-3-nitro-phenyl)ethanone Verwandte Literatur

-

Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652

-

V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209

-

Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287

Verwandte Kategorien

- Lösungsmittel und organische Chemikalien Organische Verbindungen organische Sauerstoffverbindungen organische Sauerstoffverbindungen Ketone

- Lösungsmittel und organische Chemikalien Organische Verbindungen organische Sauerstoffverbindungen organische Sauerstoffverbindungen Karbonylverbindungen Ketone

89684-58-2 (1-(2,4-dihydroxy-3-nitro-phenyl)ethanone) Verwandte Produkte

- 28177-69-7(2-Hydroxy-3-nitroacetophenone)

- 1936655-16-1(1-(But-3-en-2-yl)-2-methylcyclopentane-1-carbaldehyde)

- 942852-05-3(1-{1-(2H-1,3-benzodioxole-5-carbonyl)-3,5-dimethyl-1H-pyrazol-4-ylsulfonyl}azepane)

- 1250039-40-7(N-(2-chloroethyl)cyclopentanecarboxamide)

- 400082-23-7(3-(benzenesulfonyl)-4,6-dimethylpyridin-2-yl 2,6-difluorobenzoate)

- 326918-98-3(Acetamide, 2-[[7-[(3-bromophenyl)methyl]-2,3,6,7-tetrahydro-3-methyl-2,6-dioxo-1H-purin-8-yl]thio]-)

- 2137541-98-9(1-{8,8-Difluoro-2,6-diazaspiro[3.4]octan-6-yl}-2,3-dimethylbutan-1-one)

- 2138244-89-8(Methanone, 2,7-diazaspiro[3.5]non-2-yl(tetrahydro-3-furanyl)-)

- 1209571-43-6(1-(thiophene-3-carbonyl)piperidine-4-carboxamide)

- 1361473-61-1(2-(3,5-Dichlorophenyl)-3-fluoro-5-hydroxypyridine)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:89684-58-2)1-(2,4-dihydroxy-3-nitro-phenyl)ethanone

Reinheit:99%

Menge:1g

Preis ($):295.0